molecular formula C14H19N7 B14749695 4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B14749695
M. Wt: 285.35 g/mol
InChI Key: JVRHNEBOKISICA-PHIMTYICSA-N
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Description

4-((1R,5S)-3,8-diazabicyclo[321]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that features a unique bicyclic structure

Preparation Methods

The synthesis of 4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into particular binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures like tropane alkaloids, which also display a wide array of biological activities . What sets 4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine apart is its unique combination of the bicyclic core with the pyrazolyl and pyrimidinyl groups, providing distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N7

Molecular Weight

285.35 g/mol

IUPAC Name

4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H19N7/c1-20-7-12(6-16-20)18-14-15-5-4-13(19-14)21-8-10-2-3-11(9-21)17-10/h4-7,10-11,17H,2-3,8-9H2,1H3,(H,15,18,19)/t10-,11+

InChI Key

JVRHNEBOKISICA-PHIMTYICSA-N

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4

Origin of Product

United States

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